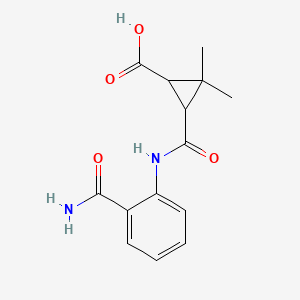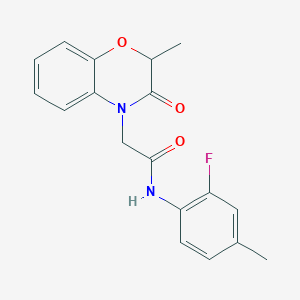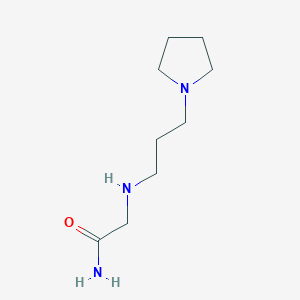
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as CDC25A inhibitor, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of cyclopropane carboxylic acids and has a molecular weight of 361.4 g/mol.
科学研究应用
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, a phosphatase that is overexpressed in many types of cancer. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid is involved in the regulation of the cell cycle, and its overexpression can lead to uncontrolled cell proliferation, which is a hallmark of cancer. By inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor can induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
作用机制
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor exerts its anti-cancer effects by inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid is a phosphatase that is involved in the regulation of the cell cycle. It dephosphorylates cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. By inhibiting the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor prevents the dephosphorylation of CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor is its specificity for 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. It has been shown to have minimal effects on other phosphatases, which reduces the risk of off-target effects. However, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and reagents for its synthesis. In addition, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor. One direction is to develop more potent and selective inhibitors of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid. Another direction is to investigate the potential of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor in combination therapy with other anti-cancer agents. Furthermore, the role of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid in other diseases, such as diabetes and neurodegenerative disorders, could be investigated. Finally, the development of more efficient synthesis methods for 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor could improve its accessibility for research and clinical applications.
Conclusion:
In conclusion, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid, a phosphatase that is overexpressed in many types of cancer. 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has the potential for combination therapy with other anti-cancer agents. However, 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor has some limitations for lab experiments, and further research is needed to improve its potency, selectivity, and accessibility.
合成方法
The synthesis of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 2-amino-5-bromo-benzamide, which is then reacted with 2,2-dimethylcyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then treated with trifluoroacetic acid (TFA) to remove the protecting groups, which results in the formation of 3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid inhibitor.
属性
IUPAC Name |
3-[(2-carbamoylphenyl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2)9(10(14)13(19)20)12(18)16-8-6-4-3-5-7(8)11(15)17/h3-6,9-10H,1-2H3,(H2,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFAAJMTIPKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Carbamoylphenyl)carbamoyl)-2,2-dimethylcyclopropanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)